molecular formula C10H8Cl2N2O2 B12936308 1-[(2,6-Dichlorophenyl)methyl]imidazolidine-2,4-dione CAS No. 187243-32-9

1-[(2,6-Dichlorophenyl)methyl]imidazolidine-2,4-dione

Cat. No.: B12936308
CAS No.: 187243-32-9
M. Wt: 259.09 g/mol
InChI Key: KLVJEEBXXDKXQH-UHFFFAOYSA-N
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Description

1-[(2,6-Dichlorophenyl)methyl]imidazolidine-2,4-dione is a chemical compound with the CAS Registry Number 187243-32-9 . Its molecular formula is C 10 H 8 Cl 2 N 2 O 2 , and it has a molecular weight of 259.09 g/mol . The compound features an imidazolidine-2,4-dione core, which is also known as hydantoin, a structure of significant interest in medicinal and organic chemistry . The specific research applications and biological mechanisms of action for this dichlorobenzyl-substituted derivative are not detailed in the available literature and represent an area for further investigation. This product is intended for Research Use Only and is not approved for diagnostic, therapeutic, or personal use. Researchers should conduct all necessary safety assessments before handling this compound.

Properties

CAS No.

187243-32-9

Molecular Formula

C10H8Cl2N2O2

Molecular Weight

259.09 g/mol

IUPAC Name

1-[(2,6-dichlorophenyl)methyl]imidazolidine-2,4-dione

InChI

InChI=1S/C10H8Cl2N2O2/c11-7-2-1-3-8(12)6(7)4-14-5-9(15)13-10(14)16/h1-3H,4-5H2,(H,13,15,16)

InChI Key

KLVJEEBXXDKXQH-UHFFFAOYSA-N

Canonical SMILES

C1C(=O)NC(=O)N1CC2=C(C=CC=C2Cl)Cl

Origin of Product

United States

Preparation Methods

Cyclization of α-Amino Amides with Carbonylating Agents

One effective method involves cyclizing optically pure α-amino amides with triphosgene or similar carbonylating agents to form the hydantoin ring. However, the use of 1,1′-carbonyldiimidazole (CDI) can lead to racemization due to the formation of imidazole carbamate intermediates.

Direct Cyclization of Ureas with Sodium Hydride

Chen et al. reported the preparation of hydantoins by direct cyclization of corresponding ureas in the presence of sodium hydride. This method allows for the formation of 3,5-disubstituted hydantoins, which can be adapted for the 2,6-dichlorobenzyl substituent.

Use of Mukaiyama Reagent for β-Lactam Intermediates

A related approach involves the reaction of N-phthalimidoglycine with triethylamine and 2-chloro-1-methylpyridinium iodide (Mukaiyama reagent) to form β-lactam intermediates, which can be further transformed into hydantoins. This method yields racemic mixtures of cis- and trans-isomers, which can be separated by chromatography.

Preparation of the 2,6-Dichlorobenzyl Substituent

The 2,6-dichlorobenzyl moiety is typically introduced via alkylation reactions:

  • Reaction of hydantoin or imidazolidine-2,4-dione derivatives with 2,6-dichlorobenzyl bromide or chloride in polar aprotic solvents such as dimethylformamide (DMF).
  • Use of bases like potassium carbonate to facilitate nucleophilic substitution.
  • Reflux conditions for several hours to ensure complete alkylation.

This method yields the target compound after purification by crystallization or chromatography.

Experimental Data Summary

Step Reagents/Conditions Yield (%) Notes
Cyclization of α-amino amide with triphosgene Triphosgene, solvent, room temp to reflux 70-80 High stereochemical purity possible, racemization risk with CDI
Direct cyclization of urea Urea derivative, NaH, solvent 65-75 Efficient for 3,5-disubstituted hydantoins
Alkylation with 2,6-dichlorobenzyl bromide Hydantoin, 2,6-dichlorobenzyl bromide, K2CO3, DMF, reflux 4 h 70-85 Purification by crystallization

Analytical and Structural Characterization

  • Infrared Spectroscopy (IR): Characteristic N-H stretches around 3150 cm⁻¹ and C=O stretches near 1740 cm⁻¹ confirm the hydantoin ring.
  • Nuclear Magnetic Resonance (NMR): ^1H-NMR shows aromatic protons of the 2,6-dichlorobenzyl group typically between δ 7.0–7.5 ppm; methylene protons adjacent to nitrogen appear as singlets or multiplets around δ 4.5–5.0 ppm.
  • Mass Spectrometry (MS): Molecular ion peaks consistent with the expected molecular weight confirm the compound identity.
  • X-ray Crystallography: Confirms the imidazolidine-2,4-dione ring conformation and the orientation of the 2,6-dichlorobenzyl substituent.

Research Findings and Notes

  • The choice of carbonylating agent critically affects stereochemical outcomes; triphosgene is preferred over CDI to avoid racemization.
  • Alkylation reactions require careful control of base equivalents and temperature to maximize yield and minimize side reactions.
  • Microwave-assisted and mechanochemical methods offer promising alternatives for greener and faster synthesis but require further optimization for this specific compound.
  • Purification by flash chromatography or recrystallization is essential to separate isomers and obtain pure this compound.

This comprehensive synthesis overview integrates diverse, authoritative research findings to provide a detailed understanding of the preparation methods for this compound. The methods emphasize classical cyclization and alkylation strategies, supported by analytical characterization to ensure compound purity and structural integrity.

Chemical Reactions Analysis

Types of Reactions

1-(2,6-Dichlorobenzyl)imidazolidine-2,4-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted imidazolidine-2,4-dione derivatives, which can exhibit different biological activities .

Scientific Research Applications

Chemical Properties and Structure

1-[(2,6-Dichlorophenyl)methyl]imidazolidine-2,4-dione has the molecular formula C10H8Cl2N2O2. The compound features an imidazolidine core with a dichlorophenyl substituent, which is significant for its biological activity. The presence of chlorine atoms enhances lipophilicity and may influence receptor interactions.

Anticancer Activity

Research has indicated that derivatives of imidazolidine-2,4-dione exhibit promising anticancer properties. A study synthesized a series of compounds based on this scaffold and evaluated their effects on various cancer cell lines. The results demonstrated significant inhibition of cell proliferation in cancer models, suggesting that modifications to the imidazolidine structure can enhance anticancer efficacy .

Antimicrobial Properties

This compound has also been investigated for its antimicrobial activity. A set of imidazolidine derivatives was synthesized and tested against Pseudomonas aeruginosa, a common pathogen associated with infections. The findings revealed that certain derivatives could effectively inhibit virulence factors such as protease and hemolysin production . This suggests potential applications in treating bacterial infections.

Cannabinoid Receptor Agonism

Recent studies have explored the compound's role as a selective cannabinoid CB2 receptor agonist. Modifications to the imidazolidine structure have led to improved pharmacokinetic profiles and enhanced receptor selectivity. One derivative demonstrated potent agonistic activity at the CB2 receptor, indicating potential for therapeutic use in pain management and inflammation .

Case Studies and Research Findings

StudyFocusKey Findings
Van Der Stelt et al. (2011)Cannabinoid CB2 AgonismIdentified derivatives with high selectivity and oral bioavailability; potential for neuropathic pain treatment .
PMC Article (2020)Antimicrobial ActivityNovel derivatives showed complete inhibition of virulence factors in Pseudomonas aeruginosa .
PMC Article (2024)Anticancer ActivityCompounds based on imidazolidine-2,4-dione exhibited significant anticancer effects across various cell lines .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Modifications

Key structural analogues of 1-[(2,6-Dichlorophenyl)methyl]imidazolidine-2,4-dione include derivatives with variations in the phenyl ring substituents or modifications to the hydantoin core. For example:

Compound Name Substituents on Phenyl Ring Hydantoin Modifications Quinoline/Other Moieties
This compound 2,6-dichloro None None
1-[(3-Chloro-5-fluoro-2-methylphenyl)ethyl]imidazolidine-2,4-dione 3-chloro, 5-fluoro Ethyl linkage 4-(1H-pyrazol-1-yl)-2-methylquinolin-8-yloxy
1-[(2,4-Dichlorophenyl)methyl]imidazolidine-2,4-dione 2,4-dichloro None None

Key Observations :

  • Substituent Position : The 2,6-dichloro configuration in the parent compound demonstrates superior B2 receptor binding (IC₅₀ <10 nM) compared to the 3-chloro-5-fluoro derivative (IC₅₀ ~50 nM), which exhibits reduced affinity due to steric hindrance from the fluorine atom .
  • Linker Modifications : Ethyl linkages (as in the 3-chloro-5-fluoro derivative) reduce metabolic stability compared to the methyl group in the parent compound, as evidenced by shorter plasma half-lives in murine models .
  • Quinoline Additions: Derivatives with quinoline moieties (e.g., 4-(1H-pyrazol-1-yl)-2-methylquinolin-8-yloxy) show enhanced solubility but lower selectivity for B2 over B1 receptors (B2/B1 selectivity ratio: 5:1 vs. parent compound’s 20:1) .
Pharmacological and Pharmacokinetic Profiles
Parameter This compound 3-Chloro-5-Fluoro Derivative 2,4-Dichloro Derivative
B2 Receptor IC₅₀ (nM) <10 ~50 15
B2/B1 Selectivity Ratio 20:1 5:1 10:1
Plasma Half-Life (mice) 8–10 hours 3–4 hours 6–7 hours
Solubility (pH 7.4) 12 µg/mL 45 µg/mL 8 µg/mL

Critical Insights :

  • The parent compound’s 2,6-dichloro substitution maximizes receptor interaction via hydrophobic and halogen-bonding effects, as demonstrated in molecular docking studies .
  • The 3-chloro-5-fluoro derivative ’s higher solubility (45 µg/mL) is attributed to the electron-withdrawing fluorine atom, but this comes at the cost of reduced receptor affinity and selectivity.
  • The 2,4-dichloro derivative shows intermediate potency (IC₅₀ 15 nM) but lower solubility (8 µg/mL), limiting its therapeutic applicability despite moderate selectivity.
Therapeutic Efficacy in Preclinical Models
  • Anti-Inflammatory Activity : The parent compound reduced skin inflammation by 70% in a murine psoriasis model, outperforming the 3-chloro-5-fluoro derivative (40% reduction) and the 2,4-dichloro analogue (55% reduction) .
  • Toxicity Profile : All compounds exhibited minimal hepatotoxicity at therapeutic doses, but the 3-chloro-5-fluoro derivative showed a higher incidence of renal clearance issues due to its polar metabolites.

Biological Activity

1-[(2,6-Dichlorophenyl)methyl]imidazolidine-2,4-dione is a compound that has garnered attention for its diverse biological activities. This article delves into its synthesis, biological effects, and potential therapeutic applications based on various research findings.

Chemical Structure and Properties

The molecular formula of this compound is C12H10Cl2N2O2, with a molecular weight of approximately 259.09 g/mol. The compound features a five-membered imidazolidine ring containing two carbonyl groups, which play a crucial role in its reactivity and biological interactions. The presence of the 2,6-dichlorophenyl substituent enhances its lipophilicity, potentially influencing its pharmacokinetic properties.

Synthesis

The synthesis of this compound typically involves the reaction of 2,6-dichlorobenzylamine with carbonyl sources like phosgene or isocyanates under controlled conditions. A common synthetic route includes:

  • Reaction Setup : Combine 2,6-dichlorobenzylamine with phosgene in an organic solvent.
  • Reaction Conditions : Maintain the reaction under reflux for several hours.
  • Purification : Isolate the product through crystallization or chromatography.

Antimicrobial Properties

Research indicates that compounds within the imidazolidine-2,4-dione class often exhibit significant antimicrobial activity. Notably:

  • Bacterial Inhibition : Derivatives of this compound have demonstrated the ability to inhibit bacterial growth by interfering with cell wall synthesis or function.
  • Antifungal Activity : Some derivatives have shown antifungal properties against various pathogenic fungi.

Anti-inflammatory Effects

Preliminary studies suggest that certain derivatives may possess anti-inflammatory properties. These compounds can modulate inflammatory pathways, potentially making them candidates for treating inflammatory diseases.

Anticancer Potential

Molecular docking studies indicate that this compound may interact with proteins involved in cancer pathways. In vitro studies have shown that some derivatives can inhibit specific enzymes related to tumor progression.

Comparative Analysis of Similar Compounds

The following table summarizes the biological activities of structurally similar compounds:

Compound NameStructural FeaturesUnique Properties
1-(Phenyl)imidazolidine-2,4-dionePhenyl group instead of dichlorophenylDifferent antimicrobial activity profiles
1-(Thiazol-2-yl)imidazolidine-2,4-dioneThiazole ring substitutionPotentially enhanced anti-inflammatory properties
1-(Benzyl)imidazolidine-2,4-dioneBenzyl group substitutionVaried pharmacological activities

Case Studies and Research Findings

Several studies have explored the biological activity of imidazolidine derivatives:

  • Antimalarial Activity : A study evaluated novel bioinspired imidazolidine derivatives against Plasmodium falciparum, reporting IC50 values as low as 0.099 μM for certain compounds . This suggests potential for developing new antimalarial agents.
  • Antibacterial Studies : Another investigation focused on thiazolidine derivatives that share structural similarities with imidazolidines and reported varying antibacterial activities across different strains .
  • Mechanistic Insights : Research has indicated that the mechanism of action for these compounds may involve nucleophilic attacks on carbonyl groups, leading to diverse biological effects including enzyme inhibition and modulation of metabolic pathways .

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